molecular formula C12H20O2 B14700252 Ethenyl dec-2-enoate CAS No. 25103-22-4

Ethenyl dec-2-enoate

Cat. No.: B14700252
CAS No.: 25103-22-4
M. Wt: 196.29 g/mol
InChI Key: DPWAODQLQROODR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl dec-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of vinyl alcohol with dec-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Ethenyl dec-2-enoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the vinyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of light or heat.

Major Products:

    Oxidation: Dec-2-enoic acid.

    Reduction: Dec-2-enol.

    Substitution: Vinyl halides.

Scientific Research Applications

Ethenyl dec-2-enoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Materials Science: The compound is utilized in the development of advanced materials with specific properties such as flexibility, durability, and resistance to environmental factors.

    Biological Studies: Researchers explore its potential as a precursor for bioactive compounds that may have pharmaceutical applications.

    Industrial Applications: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which ethenyl dec-2-enoate exerts its effects depends on the specific reaction or application. In polymerization reactions, the vinyl group undergoes radical polymerization, forming long polymer chains. The ester functional group can participate in various chemical transformations, influencing the reactivity and properties of the resulting compounds.

Comparison with Similar Compounds

    Ethyl dec-2-enoate: Similar ester structure but with an ethyl group instead of a vinyl group.

    Methyl dec-2-enoate: Contains a methyl group in place of the vinyl group.

    Vinyl butyrate: A shorter-chain ester with similar reactivity.

Uniqueness: Ethenyl dec-2-enoate is unique due to its vinyl group, which imparts distinct reactivity and polymerization properties. This makes it particularly valuable in the synthesis of specialized polymers and materials with tailored characteristics.

Properties

CAS No.

25103-22-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethenyl dec-2-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h4,10-11H,2-3,5-9H2,1H3

InChI Key

DPWAODQLQROODR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC(=O)OC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.